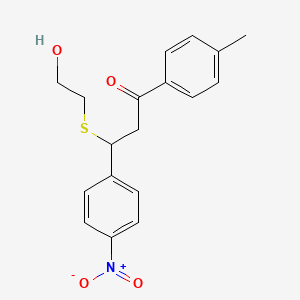
3-((2-Hydroxyethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-((2-Hydroxyethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one” is an organic compound that features a complex structure with multiple functional groups This compound includes a hydroxyethylthio group, a nitrophenyl group, and a p-tolyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-((2-Hydroxyethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Hydroxyethylthio Group: This can be achieved by reacting an appropriate thiol with an epoxide under basic conditions.
Introduction of the Nitrophenyl Group: This step might involve a nitration reaction of a benzene derivative to introduce the nitro group.
Formation of the Propanone Backbone: This could be achieved through an aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base.
Attachment of the p-Tolyl Group: This step might involve a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
“3-((2-Hydroxyethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one” can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of “3-((2-Hydroxyethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one” would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The hydroxyethylthio group could form hydrogen bonds, while the nitrophenyl and p-tolyl groups could participate in hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((2-Hydroxyethyl)thio)-3-(4-nitrophenyl)propan-1-one: Lacks the p-tolyl group.
3-(4-Nitrophenyl)-1-(p-tolyl)propan-1-one: Lacks the hydroxyethylthio group.
3-((2-Hydroxyethyl)thio)-1-(p-tolyl)propan-1-one: Lacks the nitrophenyl group.
Uniqueness
“3-((2-Hydroxyethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one” is unique due to the presence of all three functional groups, which can confer distinct chemical and biological properties. This combination of groups can lead to unique reactivity and interactions, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C18H19NO4S |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
3-(2-hydroxyethylsulfanyl)-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C18H19NO4S/c1-13-2-4-14(5-3-13)17(21)12-18(24-11-10-20)15-6-8-16(9-7-15)19(22)23/h2-9,18,20H,10-12H2,1H3 |
Clé InChI |
ZYIVCZZXBSQHPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14881348.png)
![7-Ethyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14881353.png)

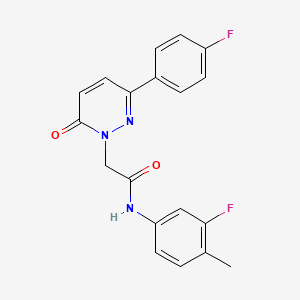
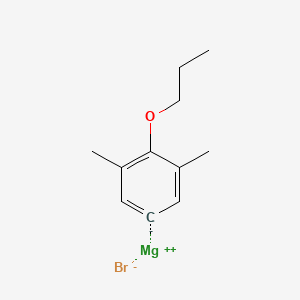
![4-[(Carboxymethyl)amino]butanoic acid HCl](/img/structure/B14881388.png)
![5-[(Z)-(4-fluorophenyl)methylidene]-2-imino-1-methyldihydro-1H-imidazol-4-one](/img/structure/B14881397.png)
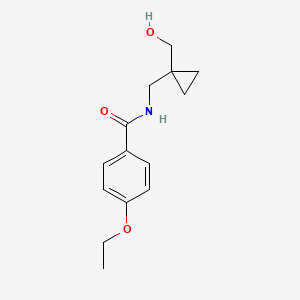
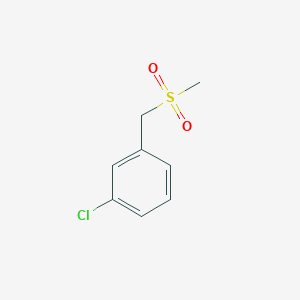
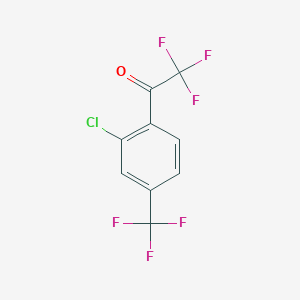
![N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14881419.png)
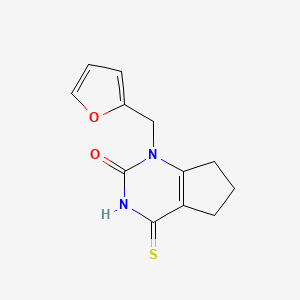
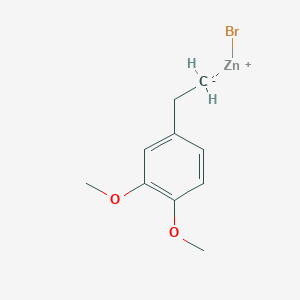
![6-isopropyl-1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14881441.png)
